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Abstract
1S-LSD, chemically known as 1-(3-(trimethylsilyl)propionyl)-LSD, is a novel psychotropic

research chemical belonging to the lysergamide class.[1] As a trimethylsilyl derivative of the

well-documented 1P-LSD, it is categorized as a prodrug and functional analogue of lysergic

acid diethylamide (LSD).[1] The emergence of 1S-LSD is primarily driven by efforts to navigate

the legal frameworks surrounding psychoactive substances.[1] This technical guide provides a

comprehensive overview of 1S-LSD, including its chemical properties, presumed

pharmacological profile, and the requisite experimental protocols for its thorough investigation.

While empirical data on 1S-LSD is still emerging, this document compiles available information

and extrapolates from closely related analogues to offer a foundational resource for the

scientific community. A recent in vitro study has shed light on its metabolic fate, identifying

several key metabolites.

Chemical Profile
IUPAC Name: (6aR,9R)-N,N-diethyl-7-methyl-4-(3-trimethylsilylpropanoyl)-6,6a,8,9-

tetrahydroindolo[4,3-fg]quinoline-9-carboxamide[1]

Other Names: 1-(3-(Trimethylsilyl)propionyl)-LSD, 1-[3-(Trimethylsilyl)propanoyl]-LSD, X-

LSD[1]
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Molecular Formula: C₂₆H₃₇N₃O₂Si[1]

Molar Mass: 451.686 g·mol⁻¹[1]

Chemical Structure:

1S-LSD is a derivative of LSD characterized by the addition of a 3-(trimethylsilyl)propionyl

group at the indole nitrogen (N1 position) of the ergoline scaffold. This modification is the key

structural difference from its parent compound, LSD, and its close analogue, 1P-LSD.

Presumed Pharmacological Profile
Due to its recent introduction, specific pharmacological studies on 1S-LSD are limited.

However, based on its structural similarity to LSD and other 1-acyl substituted lysergamides, its

mechanism of action is presumed to be largely analogous.

Mechanism of Action
1S-LSD is anticipated to act as a prodrug, undergoing hydrolysis in vivo to yield LSD. LSD is a

potent partial agonist at serotonin 5-HT₂A receptors, which is the primary mechanism

underlying its psychedelic effects.[1] The activation of 5-HT₂A receptors, which are G protein-

coupled receptors (GPCRs), initiates a cascade of intracellular signaling events.[2]

Receptor Binding Affinity
Quantitative data on the binding affinity of 1S-LSD for various receptors is not yet available.

However, studies on analogous 1-acyl derivatives of LSD have shown that substitution at the

N1 position generally reduces affinity for the 5-HT₂A receptor by one to two orders of

magnitude compared to LSD. Despite this, these compounds exhibit potent in vivo effects,

supporting the prodrug hypothesis.

Table 1: Comparative Receptor Binding Affinities (Ki, nM) of LSD and Related Compounds

Compound 5-HT₁A 5-HT₂A 5-HT₂C

LSD 1.1 2.9 23

Serotonin - 465 -
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Data for LSD is presented as a reference. Specific Ki values for 1S-LSD are yet to be

determined.

In Vitro Functional Activity
Similarly, specific EC₅₀ and Eₘₐₓ values for 1S-LSD at the 5-HT₂A receptor have not been

published. For LSD, it acts as a potent partial agonist.

Table 2: Comparative In Vitro Functional Activity of LSD at 5-HT₂A Receptor

Compound Assay EC₅₀ (nM) Eₘₐₓ (%)

LSD Calcium Mobilization 7.2 -

LSD β-arrestin Recruitment 0.75 79

Data for LSD is provided for context. The functional activity of 1S-LSD requires experimental

determination.

In Vitro Metabolism
A recent study investigated the in vitro metabolism of 1S-LSD using human liver microsomes.

The findings indicate that the parent compound is metabolized at a moderately rapid rate, with

the early formation of LSD, supporting its classification as a prodrug. A total of sixty-two

metabolites were identified, with the major biotransformations involving hydroxylation of the 3-

silylpropanoyl moiety. Five relatively abundant metabolites that retained the 3-silylpropanoyl

group were identified:

N-deethylated 1S-LSD (Si04)

N-deethylated and silanolized 1S-LSD (Si06)

N-deethylated and monohydroxylated 1S-LSD (Si09 and Si11)

Silanolized 1S-LSD (Si21)

These metabolites are proposed as potential biomarkers for confirming 1S-LSD consumption.
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Experimental Protocols
The following section details the methodologies required for the comprehensive investigation of

1S-LSD, based on established protocols for analogous compounds.

Synthesis of 1S-LSD
The synthesis of 1S-LSD involves the acylation of LSD with 3-(trimethylsilyl)propionyl chloride.

Materials:

d-Lysergic acid diethylamide (LSD)

3-(trimethylsilyl)propionyl chloride

Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile)

Inert gas (e.g., argon, nitrogen)

Triethylamine or other non-nucleophilic base

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

Dissolve LSD in the anhydrous aprotic solvent under an inert atmosphere.

Cool the solution to 0°C in an ice bath.

Add triethylamine to the solution.

Slowly add a solution of 3-(trimethylsilyl)propionyl chloride in the same solvent to the

reaction mixture.

Allow the reaction to stir at 0°C for a specified time, monitoring the reaction progress by thin-

layer chromatography (TLC).

Once the reaction is complete, quench with water and extract the product with an organic

solvent.
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Purify the crude product by column chromatography on silica gel.

LSD

Reaction Mixture
(0°C, Inert Atmosphere)

Anhydrous
Aprotic Solvent

Triethylamine

3-(trimethylsilyl)propionyl
chloride

Quench with Water
& Extraction Column Chromatography 1S-LSD

Click to download full resolution via product page

Synthesis workflow for 1S-LSD.

Analytical Characterization
A thorough analytical characterization is crucial to confirm the identity and purity of synthesized

1S-LSD.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR: To elucidate the chemical structure and confirm the presence of the

trimethylsilylpropionyl group.

2D NMR (COSY, HSQC, HMBC): To assign all proton and carbon signals unambiguously.

4.2.2. Mass Spectrometry (MS)
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Gas Chromatography-Mass Spectrometry (GC-MS): To determine the fragmentation pattern

and confirm the molecular weight.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): For accurate mass

determination and elemental composition analysis.

In Vitro Pharmacology
4.3.1. 5-HT₂A Receptor Binding Assay

This assay determines the affinity (Ki) of 1S-LSD for the 5-HT₂A receptor.

Materials:

Cell membranes expressing human 5-HT₂A receptors.

Radioligand (e.g., [³H]ketanserin).

Test compound (1S-LSD) at various concentrations.

Incubation buffer.

96-well filter plates.

Scintillation counter.

Procedure:

Incubate the cell membranes with the radioligand and varying concentrations of 1S-LSD.

After incubation, rapidly filter the mixture through the filter plates to separate bound from free

radioligand.

Wash the filters to remove non-specifically bound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.
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4.3.2. Calcium Flux Assay

This functional assay measures the ability of 1S-LSD to activate Gq-coupled receptors like 5-

HT₂A, leading to an increase in intracellular calcium.

Materials:

Cells expressing human 5-HT₂A receptors.

Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

Test compound (1S-LSD) at various concentrations.

Assay buffer (e.g., Hank's Balanced Salt Solution with HEPES).

Fluorescence microplate reader.

Procedure:

Plate the cells in a 96-well black-walled, clear-bottom plate.

Load the cells with the calcium-sensitive dye.

Add varying concentrations of 1S-LSD to the wells.

Immediately measure the fluorescence intensity over time using the microplate reader.

Determine the EC₅₀ and Eₘₐₓ values from the dose-response curve.

4.3.3. β-Arrestin Recruitment Assay

This assay assesses the potential for 5-HT₂A receptor desensitization and biased agonism by

measuring the recruitment of β-arrestin to the activated receptor.

Materials:

Cells co-expressing human 5-HT₂A receptor and a β-arrestin fusion protein (e.g., with a

reporter enzyme fragment).
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Substrate for the reporter enzyme.

Test compound (1S-LSD) at various concentrations.

Luminometer or fluorescence microplate reader.

Procedure:

Plate the cells in a suitable microplate.

Add varying concentrations of 1S-LSD to the wells.

Incubate to allow for β-arrestin recruitment.

Add the substrate for the reporter enzyme.

Measure the resulting luminescence or fluorescence signal.

Calculate the EC₅₀ and Eₘₐₓ values from the dose-response curve.

In Vitro Assays

Receptor Binding Assay
(Ki determination)

Binding Affinity

Calcium Flux Assay
(EC50, Emax - Gq pathway)

Gq Pathway Activity

β-Arrestin Recruitment Assay
(EC50, Emax - β-arrestin pathway)

β-Arrestin Pathway Activity

1S-LSD
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Workflow for in vitro pharmacological characterization.

In Vivo Psychedelic Activity
Head-Twitch Response (HTR) in Mice
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The HTR is a reliable behavioral proxy for 5-HT₂A receptor-mediated psychedelic effects in

rodents.

Materials:

Male C57BL/6J mice.

Test compound (1S-LSD) at various doses.

Vehicle control (e.g., saline).

Observation chambers equipped with a magnetometer or video recording system.

Selective 5-HT₂A receptor antagonist (e.g., M100907) for validation.

Procedure:

Acclimate the mice to the observation chambers.

Administer 1S-LSD or vehicle via intraperitoneal (IP) injection.

Record head-twitch events for a defined period (e.g., 30-60 minutes).

To confirm 5-HT₂A receptor mediation, pre-treat a group of mice with the antagonist before

1S-LSD administration.

Analyze the dose-response relationship to determine the ED₅₀ for inducing HTR.

Signaling Pathways
Activation of the 5-HT₂A receptor by psychedelics like LSD initiates complex downstream

signaling cascades. The primary pathway involves the coupling to Gαq/11 proteins, which in

turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate

(PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of

intracellular calcium, while DAG activates protein kinase C (PKC).

In addition to the canonical Gq pathway, 5-HT₂A receptor activation can also lead to the

recruitment of β-arrestin, which can initiate G protein-independent signaling and also plays a
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role in receptor desensitization and internalization. Some studies suggest that the psychedelic

effects are primarily driven by the Gq-PLC pathway, while the role of β-arrestin signaling is still

under investigation, with some evidence pointing towards its involvement in the therapeutic,

non-hallucinogenic effects of certain 5-HT₂A agonists.
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Simplified 5-HT₂A receptor signaling pathways.
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Conclusion
1S-LSD is a novel lysergamide that warrants further scientific investigation. As a presumed

prodrug of LSD, it is expected to exhibit a similar pharmacological profile, primarily mediated by

the 5-HT₂A receptor. This technical guide provides a foundational framework for researchers by

outlining its chemical properties, presumed pharmacology, and detailed experimental protocols

for its comprehensive analysis. The generation of empirical data on its receptor binding,

functional activity, and in vivo effects is essential to fully characterize this compound and

understand its potential as a psychedelic agent.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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